5-Fluoro-adb, (R)-

Descripción general

Descripción

(R)-5-fluoro ADB is an analytical reference standard categorized as a synthetic cannabinoid. It is the (R)-enantiomer of (S)-5-fluoro ADB. (R)-5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.

5-fluoro ADB is an analog of a fluorinated ADB-PINACA derivative in which the terminal amide has been replaced with a methyl ester. 5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.

Aplicaciones Científicas De Investigación

Investigación sobre Cannabinoides Sintéticos

5-Fluoro ADB es un cannabinoide sintético, que es una clase de compuestos psicoactivos que emulan los efectos del cannabis natural . A menudo se utiliza como un estándar de referencia analítico en la investigación .

Agonista de los Receptores Cannabinoides Humanos

5-Fluoro ADB es un cannabinoide sintético potente que actúa como agonista de los receptores cannabinoides CB1 y CB2 humanos . Esto lo hace útil para estudiar los efectos de estos receptores.

Estudios Forenses y Toxicológicos

5-Fluoro ADB se ha asociado con efectos fisiológicos y psicológicos adversos que han resultado en hospitalización y/o muerte . Por lo tanto, a menudo se utiliza en la toxicología forense del rendimiento humano y en los casos post mortem .

Análisis de la Vía Metabólica

Una vez absorbido, se hipotetiza que 5-Fluoro ADB sigue una vía metabólica similar a la de otros derivados de la indazol-3-carboxamida . La principal vía metabólica de 5-Fluoro ADB incluye la hidrólisis del éster por carboxilesterasa que forma el metabolito de hidrólisis del éster de 5-Fluoro ADB .

Análisis de Muestras de Sangre

Se creó y validó un método analítico para la identificación y cuantificación de 5-Fluoro ADB y el metabolito de hidrólisis del éster de 5-Fluoro ADB en muestras de sangre humana mediante cromatografía líquida-espectrometría de masas en tándem . Esto puede ser útil en las investigaciones toxicológicas

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

“5-Fluoro-adb, ®-” plays a significant role in biochemical reactions. It interacts with the human cannabinoid CB1 and CB2 receptors . The nature of these interactions is primarily agonistic .

Cellular Effects

The effects of “5-Fluoro-adb, ®-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Adverse physiological and psychological effects have been associated with its use .

Actividad Biológica

5-Fluoro-ADB, also known as 5-fluoro MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. This article delves into the compound's biological effects, focusing on its interaction with human cells, particularly in the context of angiogenesis and receptor activation.

5-Fluoro-ADB is classified as a full agonist for the cannabinoid receptors CB1 and CB2, exhibiting a potency approximately 300 times greater than that of Δ9-tetrahydrocannabinol (THC) . Its chemical structure allows it to mimic the effects of natural cannabinoids, leading to significant physiological responses.

Effects on Human Cerebral Microvascular Endothelial Cells

Recent studies have investigated the effects of 5-Fluoro-ADB on human cerebral microvascular endothelial cells (HBMECs), revealing several critical findings:

- Cell Viability and Proliferation : Treatment with 5-Fluoro-ADB significantly increased HBMEC viability across various concentrations. The MTT assay results indicated a notable rise in cell proliferation, with a P-value less than 0.0001 at concentrations ranging from 0.01 μM to 1 μM .

- Angiogenic Factors : The compound enhanced the expression of angiogenic markers including ANG-1, ANG-2, and VEGF. The mRNA levels of these factors showed substantial increases, indicating a robust angiogenic response:

- Protein Expression : Western blot analysis demonstrated increased intracellular protein levels of Ser9-p-GSK-3β, ANG-1, ANG-2, and VEGF in response to treatment with 5-Fluoro-ADB at concentrations of 0.01 μM and 1 μM .

Summary of Findings

The following table summarizes key findings from studies on the biological activity of 5-Fluoro-ADB:

| Parameter | Concentration (μM) | Fold Change / Effect | Statistical Significance |

|---|---|---|---|

| Cell Viability (MTT Assay) | 0.01 - 1 | Increased | P < 0.0001 |

| ANG-1 mRNA Expression | 0.001 - 1 | Up to 4.8-fold | P < 0.0001 |

| ANG-2 mRNA Expression | 0.001 - 1 | Up to 3.2-fold | P < 0.0001 |

| VEGF mRNA Expression | 0.0001 - 1 | Up to 5.4-fold | P < 0.0001 |

| Protein Expression (Western Blot) | 0.01 - 1 | Increased | Significant |

Toxicological Implications

The potent biological activity of 5-Fluoro-ADB raises concerns regarding its toxicological effects. Reports indicate that it has been associated with severe adverse effects, including hospitalizations and fatalities linked to its use . Analytical methods have been developed for its detection in blood samples, revealing average concentrations in postmortem cases that suggest potential contributions to fatal outcomes .

Case Studies

Several case studies highlight the implications of using synthetic cannabinoids like 5-Fluoro-ADB:

- A study reported the presence of this compound in the blood of four deceased individuals, with concentrations ranging from 0.11 ng/mL to 1.92 ng/mL .

- Another investigation analyzed blood samples from postmortem cases and found significant levels of both the parent compound and its metabolites, emphasizing the need for comprehensive toxicological screening when synthetic cannabinoids are suspected .

Propiedades

IUPAC Name |

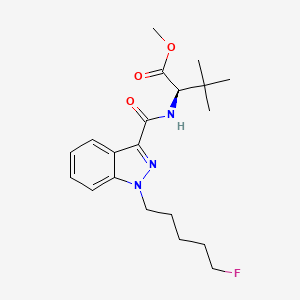

methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEKNGSNNAKWBL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347698 | |

| Record name | (R)-5-Fluoro-ABD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838134-16-9 | |

| Record name | 5-Fluoro-adb, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-5-Fluoro-ABD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-ADB, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.